3-Amino-4-bromo-5-fluorobenzoic acid
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Overview
Description
3-Amino-4-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 3-Amino-5-fluorobenzoic acid, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be further utilized in organic synthesis and pharmaceutical development .
Scientific Research Applications
3-Amino-4-bromo-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Serves as an intermediate in the production of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the synthesis of nucleotides within cells, affecting cellular processes and leading to cytotoxic effects. This mechanism is particularly relevant in its application as an anti-inflammatory agent and in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 4-Amino-3-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
Uniqueness
3-Amino-4-bromo-5-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-amino-4-bromo-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGHVSEXRKKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340341-79-8 |
Source
|
Record name | 3-amino-4-bromo-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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